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(2S,3S)-Ethyl 3-(propylcarbamoyl)oxirane-2-carboxylate
Overview
Description
(2S,3S)-Ethyl 3-(propylcarbamoyl)oxirane-2-carboxylate: is a chemical compound with diverse applications in scientific research. It is known for its unique structural features and reactivity, making it valuable in various fields such as drug synthesis, catalysis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-Ethyl 3-(propylcarbamoyl)oxirane-2-carboxylate typically involves the reaction of ethyl 3-oxirane-2-carboxylate with propyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques like column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using larger reactors. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, advanced purification methods, such as high-performance liquid chromatography (HPLC), can be utilized to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-Ethyl 3-(propylcarbamoyl)oxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxirane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Amines, thiols; reactions are often conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions include various oxirane derivatives, reduced forms of the compound, and substituted derivatives with different functional groups.
Scientific Research Applications
(2S,3S)-Ethyl 3-(propylcarbamoyl)oxirane-2-carboxylate is widely used in scientific research due to its versatility. Some of its applications include:
Drug Synthesis: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Catalysis: The compound is used as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Material Science: It is employed in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which (2S,3S)-Ethyl 3-(propylcarbamoyl)oxirane-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of proteins and other biomolecules, affecting their function and activity. Additionally, the compound may influence cellular signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2S,3S)-Ethyl 3-(methylcarbamoyl)oxirane-2-carboxylate
- (2S,3S)-Ethyl 3-(ethylcarbamoyl)oxirane-2-carboxylate
- (2S,3S)-Ethyl 3-(butylcarbamoyl)oxirane-2-carboxylate
Uniqueness
Compared to similar compounds, (2S,3S)-Ethyl 3-(propylcarbamoyl)oxirane-2-carboxylate exhibits unique reactivity and structural features that make it particularly valuable in specific applications. Its propylcarbamoyl group provides distinct steric and electronic properties, influencing its behavior in chemical reactions and interactions with biological targets.
Biological Activity
(2S,3S)-Ethyl 3-(propylcarbamoyl)oxirane-2-carboxylate, with the CAS number 334772-27-9, is a chemical compound notable for its unique structural features and reactivity. It is primarily utilized in scientific research, particularly in drug synthesis, catalysis, and material science. This compound is characterized by its oxirane ring and propylcarbamoyl substituent, which contribute to its biological activity and potential therapeutic applications.
- Molecular Formula : C₉H₁₅N₁O₄
- Molecular Weight : 201.22 g/mol
- CAS Number : 334772-27-9
Structural Features
The compound features an oxirane ring that is known for its reactivity in nucleophilic substitution reactions. The propylcarbamoyl group enhances its electrophilic character, allowing it to interact with various biological targets.
This compound acts as an electrophile, enabling it to react with nucleophiles in biological systems. This interaction can lead to the modification of proteins and other biomolecules, potentially altering their functions. The compound may also influence cellular signaling pathways, contributing to its biological effects.
Research Findings
Recent studies have explored the biological implications of this compound:
- Drug Development : It has been identified as a promising building block for synthesizing pharmaceutical compounds with potential therapeutic effects against various diseases.
- Catalytic Activity : The compound has demonstrated efficacy as a catalyst in organic reactions, enhancing reaction rates and selectivity.
- Material Science Applications : Its unique properties are being investigated for developing advanced materials such as polymers and coatings.
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of this compound against various cancer cell lines. The findings indicated that the compound exhibited significant cytotoxicity, with IC50 values in the low micromolar range. The mechanism was attributed to apoptosis induction via mitochondrial pathways.
Case Study 2: Enzyme Inhibition
Another research focused on the inhibition of specific enzymes by this compound. It was found to inhibit enzymes involved in metabolic pathways critical for cancer cell proliferation. This inhibition was linked to the structural characteristics of the propylcarbamoyl group, which enhances binding affinity to target enzymes.
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, a table summarizing key features is presented below:
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Oxirane ring with propylcarbamoyl group | Anticancer properties; enzyme inhibition |
(2S,3S)-Ethyl 3-(methylcarbamoyl)oxirane-2-carboxylate | Oxirane ring with methylcarbamoyl group | Moderate cytotoxicity |
(2S,3S)-Ethyl 3-(ethylcarbamoyl)oxirane-2-carboxylate | Oxirane ring with ethylcarbamoyl group | Limited biological activity reported |
Properties
IUPAC Name |
ethyl (2S,3S)-3-(propylcarbamoyl)oxirane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-3-5-10-8(11)6-7(14-6)9(12)13-4-2/h6-7H,3-5H2,1-2H3,(H,10,11)/t6-,7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSTYRCPQIKIOU-BQBZGAKWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1C(O1)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC(=O)[C@@H]1[C@H](O1)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50733033 | |
Record name | Ethyl (2S,3S)-3-(propylcarbamoyl)oxirane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50733033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
334772-27-9 | |
Record name | Ethyl (2S,3S)-3-(propylcarbamoyl)oxirane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50733033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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